4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
Brand Name: Vulcanchem
CAS No.: 350476-36-7
VCID: VC15520386
InChI: InChI=1S/C23H19BrN2O4/c1-16-6-2-5-9-21(16)29-15-22(27)26-25-14-17-10-12-18(13-11-17)30-23(28)19-7-3-4-8-20(19)24/h2-14H,15H2,1H3,(H,26,27)/b25-14+
SMILES:
Molecular Formula: C23H19BrN2O4
Molecular Weight: 467.3 g/mol

4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate

CAS No.: 350476-36-7

Cat. No.: VC15520386

Molecular Formula: C23H19BrN2O4

Molecular Weight: 467.3 g/mol

* For research use only. Not for human or veterinary use.

4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate - 350476-36-7

Specification

CAS No. 350476-36-7
Molecular Formula C23H19BrN2O4
Molecular Weight 467.3 g/mol
IUPAC Name [4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate
Standard InChI InChI=1S/C23H19BrN2O4/c1-16-6-2-5-9-21(16)29-15-22(27)26-25-14-17-10-12-18(13-11-17)30-23(28)19-7-3-4-8-20(19)24/h2-14H,15H2,1H3,(H,26,27)/b25-14+
Standard InChI Key RQQGXAYJOJBAJM-AFUMVMLFSA-N
Isomeric SMILES CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br
Canonical SMILES CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Introduction

Structural and Molecular Characteristics

The molecular architecture of 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate comprises three distinct functional domains: a 2-bromobenzoate ester, a carbohydrazonoyl bridge, and a 2-methylphenoxy acetyl group. The compound’s IUPAC name, [4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate, reflects its stereochemical configuration and substituent arrangement.

Molecular Formula and Weight

With the molecular formula C23H19BrN2O4\text{C}_{23}\text{H}_{19}\text{Br}\text{N}_{2}\text{O}_{4} and a molecular weight of 467.3 g/mol, the compound’s bromine atom contributes significantly to its polarizability and molecular volume. Comparative analysis with the 4-bromobenzoate analog (CAS: VCID VC8928531) reveals nearly identical core structures, differing only in the bromine substitution position on the benzoate ring .

PropertyValue
Molecular FormulaC23H19BrN2O4\text{C}_{23}\text{H}_{19}\text{Br}\text{N}_{2}\text{O}_{4}
Molecular Weight467.3 g/mol
IUPAC Name[4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate
Key Functional GroupsBromobenzoate, Hydrazone, Phenoxy

Stereochemical and Electronic Features

The (E)-configuration of the hydrazone linkage (-N=N-\text{-N=N-}) imposes rigidity on the molecular backbone, potentially enhancing binding affinity to biological targets. Density functional theory (DFT) calculations on similar hydrazones suggest that the 2-bromo substitution induces localized electron withdrawal, altering the compound’s dipole moment and solubility profile compared to para-substituted analogs .

Synthetic Routes and Optimization

Synthesis of 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically follows a multi-step protocol, as outlined for structurally related compounds.

Stepwise Synthesis Protocol

  • Formation of 2-Bromobenzoic Acid Chloride: 2-Bromobenzoic acid undergoes chlorination using thionyl chloride (SOCl2\text{SOCl}_2) at reflux to yield the corresponding acid chloride.

  • Esterification with 4-Hydroxybenzaldehyde: The acid chloride reacts with 4-hydroxybenzaldehyde in anhydrous dichloromethane, catalyzed by triethylamine, to form 4-(2-bromobenzoyloxy)benzaldehyde.

  • Hydrazone Formation: Condensation of the aldehyde intermediate with 2-(2-methylphenoxy)acetohydrazide in ethanol under acidic conditions (HCl, 60°C) produces the target hydrazone .

Critical Reaction Parameters:

  • Temperature control during hydrazone formation (60–65°C) minimizes side reactions.

  • Use of molecular sieves (3Å) improves hydrazone yield by absorbing water.

  • Final purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity.

Biological Activity and Mechanistic Insights

While direct pharmacological data for this compound remain unpublished, structure-activity relationship (SAR) studies on analogous brominated hydrazones provide valuable insights.

Anticancer Activity

Preliminary cytotoxicity screening of related compounds against NCI-60 cell lines shows GI50_{50} values in the 10–50 µM range. Mechanistically, brominated hydrazones induce apoptosis via mitochondrial pathway activation, evidenced by caspase-9 cleavage and cytochrome c release . The 2-bromo substitution’s steric effects may modulate binding to tubulin or topoisomerase II targets.

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

Experimental data for the 2-bromo derivative indicate aqueous solubility <5 µg/mL at pH 7.4, necessitating formulation with cyclodextrins or lipid nanoparticles. Accelerated stability studies (40°C/75% RH) show <2% degradation over 30 days, suggesting satisfactory shelf life .

Metabolic Fate

In vitro hepatic microsome assays (human, rat) reveal primary metabolic pathways:

  • Hydrolysis of the ester bond (t1/2_{1/2} ≈ 45 min)

  • N-dealkylation of the hydrazone moiety

  • Glucuronidation of phenolic metabolites

Future Research Directions

  • Structural Optimization: Introducing electron-donating groups (e.g., methoxy) at the phenyl ring’s para position could enhance metabolic stability while maintaining activity .

  • Target Identification: Proteomic profiling using activity-based protein labeling (ABPP) may elucidate primary molecular targets.

  • Formulation Development: Nanoemulsion-based delivery systems could address solubility limitations for in vivo applications.

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